molecular formula C14H8N2O B1293622 4,4'-Oxydibenzonitrile CAS No. 6508-04-9

4,4'-Oxydibenzonitrile

Cat. No. B1293622
CAS RN: 6508-04-9
M. Wt: 220.23 g/mol
InChI Key: RSAUOQFEFINEDM-UHFFFAOYSA-N
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Description

4,4'-Oxydibenzonitrile is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound has been analyzed using a combination of spectral and computational analysis approaches, which include X-ray diffraction, Fourier transform infrared, nuclear magnetic resonance, and ultraviolet-visible spectral methods. These studies have provided detailed insights into the molecular structure properties of 4,4'-oxydiphthalonitrile .

Synthesis Analysis

The synthesis of 4,4'-Oxydibenzonitrile and its derivatives has been explored in several studies. One approach involves the reaction of 4,4'-oxydibenzoic acid with strong sulfur-containing electrophiles, leading to the formation of 4-substituted derivatives of 10,10-dioxo-10λ6-phenoxathiin-2,8-dicarboxylic acid. This method demonstrates the potential for creating a variety of substituted phenoxathiin compounds through initial substitution and subsequent intramolecular cyclization . Another study discusses the synthesis of compounds that model the elementary units of polyarylates, which are based on aromatic dicarboxylic acids and could be related to the synthesis pathways of 4,4'-Oxydibenzonitrile derivatives .

Molecular Structure Analysis

The molecular structure of 4,4'-Oxydibenzonitrile has been examined through X-ray diffraction analysis of its single crystal form. Computational analysis using density functional theory has also been employed to study the compound's structure. Theoretical modeling has provided insights into various molecular structure parameters, which were compared with experimental data from crystallographic analysis. This comprehensive approach has allowed for a detailed understanding of the compound's structural properties .

Chemical Reactions Analysis

While specific chemical reactions involving 4,4'-Oxydibenzonitrile are not detailed in the provided papers, the synthesis methods suggest that the compound can undergo reactions characteristic of nitriles and aromatic compounds. For instance, the synthesis of nitroxide derivatives from isonitriles indicates that 4,4'-Oxydibenzonitrile could potentially be used in similar reactions to create novel compounds with nitroxyl moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Oxydibenzonitrile have been investigated through various spectral methods and computational studies. Theoretical calculations have explored vibrational modes, wavenumbers, chemical shift values, and absorption wavelengths. Additionally, the frontier molecular orbitals energies, global reactivity parameters, molecular electrostatic potential map, and potential for non-linear optical material have been analyzed. These studies have also looked at thermodynamic parameters at different temperatures, providing a comprehensive profile of the compound's physical and chemical characteristics .

Scientific Research Applications

Optical Properties and Applications

(Oxy)nitride materials, which include compounds related to 4,4'-Oxydibenzonitrile, exhibit remarkable optical properties. These properties, such as refractive index, reflectance, absorbance, band gap, photoluminescence, and transmittance, make these materials suitable for industrial applications in photovoltaics, photothermal and photocatalytic processes, pigments, lighting and display technologies, optoelectronics, and defense industries. Their optical characteristics can be altered significantly by varying the oxygen to nitrogen ratio and preparation conditions (R. Xie & H. Hintzen, 2013).

Coordination Polymers and Luminescence Materials

Lanthanide-based coordination compounds, including those synthesized with 4,4'-Oxydibenzonitrile derivatives, have been studied for their interesting structural properties and potential as luminescent materials. These compounds exhibit strong photoluminescence at room temperature, making them candidates for use in lighting and display technologies (Shu-Long Wang et al., 2015).

Polymer Chemistry

In polymer chemistry, derivatives of 4,4'-Oxydibenzonitrile have been used to model elementary polymer units. Understanding the conformational flexibility and arrangement of polyarylate chains provides insights into the development of advanced polymer materials with specific properties (S. Lindeman et al., 1985).

Photoactive Coordination Polymers

Photoactive cadmium coordination polymers have been constructed using various carboxyl ligands, including 4,4'-Oxydibenzoic acid, a derivative of 4,4'-Oxydibenzonitrile. These polymers showcase structural diversity and potential applications in areas that require photoactive materials (Ning Wang et al., 2021).

properties

IUPAC Name

4-(4-cyanophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAUOQFEFINEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064395
Record name Benzonitrile, 4,4'-oxybis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Oxydibenzonitrile

CAS RN

6508-04-9
Record name 4,4′-Oxybis[benzonitrile]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4,4'-oxybis-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Oxydibenzonitrile
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Record name Benzonitrile, 4,4'-oxybis-
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Record name Benzonitrile, 4,4'-oxybis-
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Record name Cyclohex-4-ene-1,2-dicarboxylic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Zhang, L Liu, T He, G Wu… - Chemistry–An Asian …, 2016 - Wiley Online Library
The synthesis of two‐dimensional (2D) polymer nanosheets with a well‐defined microporous structure remains challenging in materials science. Here, a new kind of 2D microporous …
Number of citations: 13 onlinelibrary.wiley.com
C Velázquez, J Castrillón - The International Journal of Applied Radiation …, 1975 - Elsevier
Several aromatic nitriles were examined as scintillation solutes in comparison with the standard compounds PPO and TP. It is concluded that aromatic nitriles should be considered as a …
Number of citations: 4 www.sciencedirect.com
W Yang, C Liu, Q Ma, C Wang, H Wang, J Jiang - CrystEngComm, 2016 - pubs.rsc.org
A new semi-rigid ligand of 4,4′-bis(1H-tetrazole)oxydibenzene (H2btzb) was designed and employed to assemble coordination compounds with the help of a secondary linker of 1,4-…
Number of citations: 6 pubs.rsc.org
X Yan, Z Li, W Zhou, M Jiang, P Liu, J Xu - Journal of Thermal Analysis and …, 2016 - Springer
Various proportions of 4,4′-oxybisbenzoic acid (OBBA) were incorporated to obtain the spinning solution of sulfonated polyoxadiazole (SPOD) copolymer through copolymerization in …
Number of citations: 9 link.springer.com
M Hou, L Li, Z He, R Xu, Y Lu, T Wang - Carbon, 2023 - Elsevier
A novel hydroxyl-containing polyetherimide (named BAHPPF-ODPA) with highly aromatic backbone and contorted chain conformation was designed and synthesized as the precursor …
Number of citations: 4 www.sciencedirect.com
S Ren, MJ Bojdys, R Dawson, A Laybourn… - Advanced …, 2012 - Wiley Online Library
Porous, fluorescent, covalent triazine-based frameworks (CTFs) are obtained in an unprecedentedly mild reaction, opening up a scalable pathway for molecular building blocks …
Number of citations: 689 onlinelibrary.wiley.com
J Artz - ChemCatChem, 2018 - Wiley Online Library
The quest for active, selective and stable catalysts for various applications has led researchers worldwide to investigate several combinations of molecular and solid catalyst systems. …
AL Landis, RJ Andres… - … Report, AFML-TR-70 …, 1970 - apps.dtic.mil
Nitrile-terminated polyimides were prepared by the reaction of benzophenonetetracarboxylic dianhydride, aromatic diamines and meta-orpara-minobenzonitriles. At least two other …
Number of citations: 1 apps.dtic.mil
E Saputra, BA Prawiranegara, H Sugesti… - Journal of Water …, 2022 - Elsevier
Effective degradation of hazardous effluents from the water environment has become essential due to the face-paced growth of industrial wastewater. The covalent triazine frameworks (…
Number of citations: 14 www.sciencedirect.com
D Wang, Z Xu, X Yu, Y Li… - Journal of Chemical …, 2016 - journals.sagepub.com
An efficient, palladium acetate-catalysed, tributylphosphine-promoted direct synthesis of symmetrical diaryl ethers through the self-coupling of aryl fluorides has been developed with K …
Number of citations: 3 journals.sagepub.com

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